N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Description
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Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAQDYYAQVARDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256543 | |
| Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926243-94-9 | |
| Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926243-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
binding affinity of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
An In-Depth Technical Guide to the Binding Affinity Characterization of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide[1]
Executive Summary
This compound (CAS: 1891233-20-7 / Catalog ID: 2039121) is a synthetic benzanilide derivative characterized by a core amide linkage connecting a 3-chlorophenyl ring and a 3-amino-4-chlorophenyl moiety.[1] While frequently utilized as a privileged scaffold or advanced intermediate in the synthesis of high-affinity Smoothened (SMO) antagonists (Hedgehog pathway) and kinase inhibitors, its intrinsic binding affinity as a standalone fragment is a critical parameter for Fragment-Based Drug Discovery (FBDD).[1]
This guide details the technical methodology for determining the binding affinity (
Molecular Mechanism & Structural Basis
Chemical Architecture
The molecule consists of two hydrophobic aryl rings linked by a polar amide bond.[1]
-
Ring A (3-chlorophenyl): Provides hydrophobic bulk, often occupying a deep hydrophobic pocket (e.g., the transmembrane bundle of GPCRs).[1]
-
Linker (Amide): Functions as a hydrogen bond donor/acceptor, critical for orienting the molecule within the binding site.[1]
-
Ring B (3-amino-4-chlorophenyl): The 4-chloro substituent increases lipophilicity and metabolic stability.[1] Crucially, the 3-amino group acts as a solvent-exposed handle or a specific hydrogen bond donor, distinguishing it from non-functionalized benzanilides.[1]
Predicted Target Landscape (In Silico)
Based on Structure-Activity Relationship (SAR) data of benzanilide libraries, this scaffold exhibits potential affinity for:
-
Smoothened (SMO) Receptor: A Class F GPCR in the Hedgehog pathway.[1] Benzanilides are classic SMO antagonists (e.g., Vismodegib analogs).[1]
-
P2X7 Receptor: An ATP-gated ion channel where benzamides often act as allosteric antagonists.[1]
-
Transient Receptor Potential (TRP) Channels: Specifically TRPV1 or TRPA1, where lipophilic amides modulate channel gating.[1]
Experimental Protocols for Affinity Determination
To definitively establish the , a multi-modal approach is required to rule out assay artifacts (e.g., aggregation).[1]
Surface Plasmon Resonance (SPR) – Direct Binding ( )
SPR is the gold standard for measuring the dissociation constant (
-
Sensor Chip: CM5 or SA (Streptavidin) chip.[1]
-
Ligand Immobilization: Biotinylated target protein (e.g., SMO extracellular domain) captured on the chip.[1]
-
Analyte Preparation: Dissolve this compound in 100% DMSO (10 mM stock), then dilute to running buffer (PBS-P+, 1-5% DMSO).
-
Protocol:
-
Conditioning: 3 startup cycles to stabilize the baseline.[1]
-
Injection: Single-cycle kinetics (SCK) with 5 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50
M). -
Dissociation: Allow 180s dissociation time to measure
. -
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Fluorescence Polarization (FP) – Competitive Binding ( )
Used to determine the inhibitory potential against a known high-affinity tracer.[1]
-
Tracer: Fluorescently labeled SMO antagonist (e.g., BODIPY-Cyclopamine).[1]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 0.01% Triton X-100 (prevents aggregation).[1]
-
Readout: Decrease in polarization (mP) indicates displacement of the tracer by the test compound.[1]
Data Summary Table (Template)
Researchers should populate this table with empirically derived data.
| Parameter | Assay Type | Value (Unit) | Confidence (95% CI) | Notes |
| SPR (Direct) | To be determined | Expect | ||
| FP (Competition) | To be determined | Dependent on tracer affinity. | ||
| LE | Ligand Efficiency | > 0.3 kcal/mol/HA | N/A | Calculated: |
| Solubility | Kinetic (Nephelometry) | > 50 | N/A | Critical for assay validity.[1] |
Signaling Pathway Context
The most probable biological context for this benzanilide scaffold is the Hedgehog (Hh) Signaling Pathway .[1] The diagram below illustrates where the compound engages the pathway (inhibiting SMO) to prevent GLI activation.[1]
Figure 1: Putative Mechanism of Action. The compound targets the Smoothened (SMO) receptor, blocking the downstream activation of GLI transcription factors.[1]
Technical Workflow for Validation
The following workflow ensures data integrity by incorporating quality control (QC) steps for the compound's stability, particularly the oxidation-prone aniline group.
Figure 2: Validation Pipeline. A step-by-step protocol from stock preparation to cellular validation.[1]
Troubleshooting & Optimization
-
Aniline Oxidation: The 3-amino group is susceptible to oxidation, leading to colored impurities (azo compounds) that interfere with fluorescence assays.[1]
-
Solution: Always prepare fresh stocks from solid powder stored under argon at -20°C. Add 1 mM DTT or TCEP to assay buffers.[1]
-
-
Solubility Limits: Benzanilides can be poorly soluble in aqueous buffers.[1]
-
Fragment Optimization: If affinity is low (
), utilize the 3-amino group for amide coupling or reductive amination to introduce solubilizing groups or additional binding elements (e.g., a pyridine ring to mimic Vismodegib).
References
-
Hedgehog Pathway Inhibition
-
Source: Wu, X., et al. (2018).[1] "Small molecule inhibitors of the Hedgehog signaling pathway: A review of recent patents." Expert Opinion on Therapeutic Patents.
- Context: Describes the SAR of benzamide-based SMO antagonists.
-
-
Fragment-Based Drug Discovery (FBDD)
-
Chemical Properties & Synthesis
Sources
Methodological & Application
Application Note: Optimal Cell Culture Concentrations for N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
This Application Note is designed to guide researchers in the optimization and application of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide in cell culture systems. Given the specific structural characteristics of this benzanilide derivative—often associated with ion channel modulation (e.g., KCNQ/Kv7 channels) and kinase inhibition scaffolds—this guide prioritizes empirical determination of the therapeutic window to ensure data reproducibility.
Introduction & Mechanism
This compound is a synthetic small molecule belonging to the benzanilide class.[1] Structurally, it features a 3-amino-4-chloroaniline moiety linked to a 3-chlorobenzoic acid core. This scaffold is frequently observed in ion channel modulators (specifically KCNQ/Kv7 potassium channel openers) and certain kinase inhibitors .
Unlike well-characterized drugs with fixed dosing regimens (e.g., Doxorubicin at 1 µM), this compound requires cell-type specific optimization . The "optimal" concentration is defined as the dose that maximizes specific biological activity (EC₅₀/IC₅₀) while minimizing off-target cytotoxicity (CC₅₀).
Key Pharmacological Considerations:
-
Lipophilicity: Moderate (Predicted LogP ~3.5–4.0). Requires DMSO for solubilization.
-
Mechanism: Likely allosteric modulation or competitive inhibition depending on the target. The free amine group suggests potential for hydrogen bonding within a hydrophobic pocket.
-
Stability: Amide bonds are generally stable in neutral cell culture media (pH 7.4) for 24–48 hours.
Material Preparation & Handling
Stock Solution Preparation
Critical: Do not dissolve directly in aqueous media.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: MW ≈ 281.14 g/mol .[2]
-
To make 1 mL of 10 mM stock: Weigh 2.81 mg and dissolve in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass or low-binding polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles (>3 cycles).
Working Solutions
Prepare fresh on the day of the experiment.
-
Vehicle Control: The final DMSO concentration in culture must be ≤ 0.1% (v/v) to avoid solvent toxicity.
-
Dilution Strategy: Use the "Intermediate Dilution" method to prevent precipitation.
-
Dilute 10 mM stock 1:100 in PBS or Media → 100 µM (1% DMSO).
-
Add this 100 µM intermediate to the final cell culture well to reach desired concentration (e.g., 1:10 dilution for 10 µM).
-
Experimental Protocols: Determining the Optimal Concentration
Since specific literature values vary by cell line, you must define the Therapeutic Index (TI) . Follow this two-phase approach.
Phase 1: Cytotoxicity Screening (The "Ceiling")
Determine the concentration at which the compound becomes toxic (CC₅₀).
Protocol:
-
Seeding: Seed cells (e.g., HEK293, HeLa, or primary neurons) at 5,000–10,000 cells/well in a 96-well plate. Allow adhesion (24h).
-
Treatment: Treat cells with a log-scale range: 0.1, 1.0, 10, 50, and 100 µM .
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: 10 µM Puromycin or 5% DMSO.
-
-
Incubation: 24 and 48 hours.
-
Readout: Perform an ATP-based viability assay (e.g., CellTiter-Glo®) or MTT assay.
-
Analysis: Plot % Viability vs. Log[Concentration].
-
Threshold: The "Safe Ceiling" is the highest concentration with >90% viability (typically < 10–20 µM for benzanilides).
-
Phase 2: Functional Dose-Response (The "Floor")
Determine the lowest concentration required for efficacy (EC₅₀/IC₅₀).
Recommended Screening Range: Based on structural analogs (e.g., ICA-27243, Retigabine), biological activity is expected in the low micromolar range (0.5 µM – 5.0 µM) .
Protocol:
-
Setup: Prepare cells appropriate for the assay (e.g., electrophysiology, Western blot, reporter assay).
-
Dosing: Test concentrations: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10 µM .
-
Readout: Measure the specific biomarker (e.g., phosphorylation status, ion flux).
-
Selection: The Optimal Concentration is typically 2x to 5x the EC₅₀ , provided it remains below the toxicity threshold established in Phase 1.
Visualizations & Workflows
Optimization Workflow
The following diagram illustrates the logical flow for validating the compound concentration.
Caption: Step-by-step workflow for determining the therapeutic window of this compound.
Signal Transduction Context (Hypothetical KCNQ Modulation)
Assuming the structural correlation to KCNQ openers, the following pathway illustrates where the compound likely acts.
Caption: Hypothetical Mechanism of Action (MOA) for benzanilide derivatives acting on voltage-gated potassium channels.
Data Summary & Troubleshooting
Recommended Concentration Ranges (General Guide)
| Application | Concentration Range | Duration | Notes |
| Signaling Studies | 1.0 µM – 5.0 µM | 1 – 6 Hours | Check for phosphorylation changes. |
| Gene Expression | 0.5 µM – 2.0 µM | 12 – 24 Hours | Lower dose to avoid stress response. |
| Viability Assays | 0.1 µM – 100 µM | 24 – 72 Hours | Used to determine CC₅₀. |
| Electrophysiology | 0.1 µM – 10 µM | Acute (<1 hr) | Perfusion application. |
Troubleshooting
-
Precipitation: If crystals form in the media, reduce the stock concentration or increase the dilution steps. Ensure the final DMSO is <0.1%.
-
Serum Binding: Benzanilides can bind to albumin in FBS. If efficacy is lower than expected, try reducing FBS to 1% or 0.5% during the treatment window (Serum Starvation).
-
Variable Results: Ensure the stock solution has not undergone >3 freeze-thaw cycles. Verify the "3-amino" group has not oxidized (solution should not be dark brown).
References
-
NIH Assay Guidance Manual. In vitro Cell Viability and Cytotoxicity Assays. [Link]
-
Dalby-Brown, W., et al. (2006). Kv7 channels: function, pharmacology and channel modulators. Current Topics in Medicinal Chemistry. (Reference for Benzanilide pharmacology). [Link]
-
PubChem Compound Summary. Benzamide Derivatives and Bioactivity. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving high yields for this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and implement robust solutions in your laboratory.
Reaction Overview and Mechanism
The synthesis of this compound is a nucleophilic acyl substitution reaction. The most direct and common pathway involves the acylation of 4-chloro-1,3-phenylenediamine with 3-chlorobenzoyl chloride. The reaction relies on the nucleophilic attack of an amino group from the diamine onto the electrophilic carbonyl carbon of the acyl chloride.[1][][3] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[3][4]
Caption: Key reaction pathways leading to the desired product and common byproducts.
Q2: How can I suppress the formation of the di-acylated byproduct and improve selectivity?
A2: Achieving selective mono-acylation is the key to a high-yield synthesis. This requires precise control over stoichiometry and reaction kinetics.
-
Inverse Addition: Instead of adding the diamine to the acyl chloride, perform an "inverse addition." Slowly add a dilute solution of 3-chlorobenzoyl chloride dropwise to a well-stirred solution of the 4-chloro-1,3-phenylenediamine. This ensures that the acyl chloride is always the limiting reagent in the reaction mixture, minimizing its chance of reacting a second time.
-
Stoichiometry: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the diamine relative to the acyl chloride. This further biases the reaction toward mono-substitution.
-
Temperature Control: The acylation reaction is exothermic. []Running the reaction at a reduced temperature (0 °C to 5 °C) slows down the reaction rate, which significantly enhances selectivity for the more reactive amino group and reduces the rate of the second acylation.
Q3: What are the most critical parameters for the reaction setup to prevent reagent degradation and ensure a clean reaction?
A3: A successful outcome depends heavily on rigorous experimental technique, particularly concerning the reactivity of the acyl chloride.
-
Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried immediately before use. Solvents must be of anhydrous grade and preferably stored over molecular sieves. [5]* Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere of nitrogen or argon. [5]This prevents atmospheric moisture from entering the system and hydrolyzing the acyl chloride.
-
Reagent Purity and Handling: Use high-purity starting materials. 3-chlorobenzoyl chloride should be a clear liquid; if it is cloudy or has crystallized, it may have partially hydrolyzed and should be purified by distillation before use.
-
Effective Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl produced. [4]Use at least 1.1 equivalents of the base to ensure all generated acid is neutralized promptly.
Q4: My crude product is an impure oil/solid with a very low yield. What is the best strategy for purification?
A4: Purification is often as critical as the reaction itself. A multi-step approach is usually most effective.
-
Aqueous Workup: After the reaction is complete, perform a carefully planned series of washes.
-
Dilute HCl Wash: Wash the organic layer with dilute aqueous HCl (e.g., 1M) to remove the excess basic diamine starting material and the tertiary amine base.
-
Saturated NaHCO₃ Wash: Subsequently, wash with saturated aqueous sodium bicarbonate to remove the acidic 3-chlorobenzoic acid byproduct formed from any hydrolysis.
-
Brine Wash: A final wash with saturated NaCl solution (brine) removes residual water before drying.
-
-
Column Chromatography: This is the most effective method for separating the desired mono-acylated product from the non-polar di-acylated byproduct and any remaining starting materials.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
TLC Monitoring: Carefully monitor fractions by TLC to isolate the correct product. The di-acylated product will be less polar than your desired product.
-
-
Recrystallization: Once the product is partially purified by chromatography, recrystallization can provide the final, high-purity solid. [6]Experiment with solvent systems such as ethyl acetate/hexanes or ethanol/water.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions discussed above for a robust and high-yield synthesis.
Materials:
-
4-chloro-1,3-phenylenediamine (1.1 eq)
-
3-chlorobenzoyl chloride (1.0 eq)
-
Triethylamine (1.2 eq, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup reagents (1M HCl, Sat. NaHCO₃, Brine, Anhydrous Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation:
-
In the reaction flask, dissolve 4-chloro-1,3-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a dilute solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
-
Reaction:
-
Begin vigorous stirring of the diamine solution.
-
Add the 3-chlorobenzoyl chloride solution from the dropping funnel dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the acyl chloride and the formation of the product.
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure this compound.
Data Summary Table
| Parameter | Suboptimal Condition | Consequence | Optimized Approach | Rationale |
| Stoichiometry | Acyl Chloride in excess | Di-acylation | Diamine in slight excess (1.1 eq) | Increases probability of mono-acylation. |
| Addition Order | Diamine added to Acyl Chloride | Localized excess of acyl chloride | Inverse Addition: Acyl Chloride to Diamine | Maintains acyl chloride as limiting reagent. [] |
| Temperature | Room Temperature / Uncontrolled | Low selectivity, more side products | 0 - 5 °C | Slows reaction rates, favoring selective acylation. [] |
| Atmosphere | Open to air | Hydrolysis of Acyl Chloride | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture. [5] |
| Base | Insufficient or no base | Reaction stalls, amine protonates | 1.1 - 1.2 eq of Et₃N or Pyridine | Neutralizes HCl byproduct, keeping amine nucleophilic. [4] |
Logical Workflow for Troubleshooting
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Botte, M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
- Zlatev, I., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega.
- ChemRxiv. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Chemistry Steps. (2020, February 26).
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
- MDPI. (2022, November 27).
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- Reddit. (2021, June 12).
- Reddit. (2025, July 15).
- ResearchGate. (2019, June 13). Synthesis and Characterization of Some New Metal Complexes of Ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide].
- MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
- BOC Sciences. (2024, March 29).
-
Scribd. Benzamide Synthesis and Recrystallization. Retrieved from [Link]
- Organic Syntheses. (2022, November 17).
-
Der Pharma Chemica. Synthesis and characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
- Google Patents. (2017).
- Zenodo. (1917).
-
Journal of the Chinese Chemical Society. A Convenient Procedure for Acylation of Alkylbenzenes Using Acid Chlorides-Silver Nitrite. Retrieved from [Link]
-
The Japan Institute of Heterocyclic Chemistry. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from [Link]
- PMC. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
- PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
Sources
Technical Support Center: Resolving Precipitation Issues with N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide and Related Aromatic Amides
A Note from the Senior Application Scientist:
Welcome to the technical support center for N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide. While this specific molecule is a specialized research compound, the principles governing its solubility and potential for precipitation are shared with a broader class of aromatic amides. This guide is built upon established knowledge of these related compounds to provide you with robust troubleshooting strategies. Our goal is to equip you, the researcher, with the foundational knowledge and practical protocols to anticipate and resolve precipitation issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of aromatic amides like this compound is often due to their limited aqueous solubility. These molecules are generally non-polar and have a crystalline structure that is energetically stable.[1][2] Several factors can trigger precipitation, including:
-
Supersaturation: The concentration of the compound in your solution exceeds its solubility limit under the given conditions.
-
Solvent Polarity: Aromatic amides are typically more soluble in organic solvents than in aqueous solutions.[3][4][5] Adding an aqueous buffer to a stock solution in an organic solvent can cause the compound to crash out.
-
pH: The amino group on the phenyl ring can be protonated at acidic pH, which may affect solubility. The overall effect of pH on the solubility of the entire molecule can be complex and should be determined empirically.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
-
Time: Some supersaturated solutions may be kinetically stable for a short period but will precipitate over time.[6]
Q2: What are the best solvents for preparing a stock solution of this compound?
A2: For aromatic amides, polar aprotic organic solvents are generally the best choice for preparing high-concentration stock solutions.[6] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)[3]
It is crucial to ensure the compound is fully dissolved in the organic solvent before making further dilutions into aqueous buffers.[6]
Q3: Can I use sonication or heating to redissolve the precipitate?
A3: Gentle warming and sonication can be effective in redissolving precipitated compound. However, it is important to be cautious as excessive heat can lead to degradation of the compound. Always check the compound's stability at elevated temperatures. After redissolving, it is advisable to filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.
Q4: How can I prevent precipitation during my experiment?
A4: Proactive measures are key to preventing precipitation. Consider the following:
-
Work with fresh solutions: Prepare dilutions from your stock solution immediately before use.[6]
-
Optimize the final concentration: If possible, reduce the final concentration of the compound in your assay.
-
Use co-solvents: Introducing a water-miscible co-solvent like ethanol or PEG 400 into your final buffer can improve solubility.[6]
-
Conduct a solubility test: Before your main experiment, perform a small-scale test to determine the solubility of the compound in your experimental buffer system.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound and similar compounds.
Issue 1: Precipitate forms immediately upon adding the stock solution to an aqueous buffer.
Possible Cause: The compound has low solubility in the final buffer system, leading to immediate precipitation upon dilution of the organic stock solution.
Solution Workflow:
-
Verify Stock Solution Integrity:
-
Question: Is the compound fully dissolved in the stock solution?
-
Action: Visually inspect the stock solution against a light source for any visible particles. If particles are present, attempt to redissolve by gentle warming or sonication. If it does not redissolve, the stock concentration may be too high.
-
-
Optimize Dilution Method:
-
Question: How are you performing the dilution?
-
Action: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.
-
-
Employ a Co-solvent:
-
Question: Is your final buffer purely aqueous?
-
Action: Introduce a water-miscible organic co-solvent into your aqueous buffer. Common choices and starting concentrations are listed in the table below. Prepare your experimental buffer containing the desired percentage of the co-solvent before adding your compound's stock solution.[6]
-
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Ensure compatibility with your experimental system. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% (v/v) | Can be more viscous. |
| DMSO | ≤ 1% (v/v) | Be mindful of potential effects on cells or assays. |
Experimental Protocol: Co-solvent Compatibility Test
-
Prepare a series of your experimental buffer containing varying concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
To a small volume (e.g., 100 µL) of each buffer, add the same amount of your this compound stock solution that you would use in your experiment.
-
Vortex briefly and let the solutions stand at room temperature for a predetermined time (e.g., 1 hour).
-
Visually inspect for precipitation. The lowest concentration of co-solvent that prevents precipitation is the optimal one for your experiment.
Issue 2: The solution is initially clear but a precipitate forms over time.
Possible Cause: This is known as time-dependent precipitation and can occur with supersaturated solutions.[6]
Solution Workflow:
-
Prepare Fresh Dilutions:
-
Question: How old is the diluted solution?
-
Action: Always prepare fresh dilutions of your compound immediately before use.[6] Avoid storing diluted solutions for extended periods.
-
-
Reduce Final Concentration:
-
Question: Is the current concentration essential for your experiment?
-
Action: If your experimental design allows, try reducing the final concentration of the compound.
-
-
Assess for Nucleation Sites:
-
Question: Are there any particulates in your buffer or on your labware?
-
Action: Ensure all buffers are filtered and labware is scrupulously clean. Dust or other particulates can act as nucleation sites for precipitation.
-
Issue 3: The compound precipitates upon freezing and does not redissolve upon thawing.
Possible Cause: The compound has poor freeze-thaw stability in the chosen solvent system.
Solution Workflow:
-
Aliquot Stock Solutions:
-
Question: Are you subjecting your stock solution to multiple freeze-thaw cycles?
-
Action: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
-
Re-dissolution Protocol:
-
Question: Have you attempted to redissolve the precipitate after thawing?
-
Action: After thawing, vortex the solution vigorously. If a precipitate remains, gentle warming (e.g., 37°C) or sonication may be required to fully redissolve the compound. Always visually inspect for complete dissolution before use.
-
Visualizing the Troubleshooting Process
Troubleshooting Workflow for Precipitation
Caption: A workflow for troubleshooting precipitation.
Factors Influencing Solubility of Aromatic Amides
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
minimizing experimental artifacts with N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
The following Technical Support Guide is designed for researchers working with N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide . This compound, structurally characterized by a lipophilic chlorobenzamide scaffold linked to a halogenated aniline, presents specific physicochemical challenges—primarily colloidal aggregation , oxidative instability , and solubility-driven assay interference .
This guide synthesizes chemical first-principles with practical troubleshooting to minimize experimental artifacts.
Status: Operational | Tier: Level 3 (Senior Application Support)
Compound Profile & Risk Assessment
Before troubleshooting, understand the molecule's behavior in aqueous environments.
| Property | Characteristic | Experimental Implication |
| Scaffold | Bis-chlorinated benzamide/aniline | High Lipophilicity (LogP > 3.5 est.)[1] |
| Risk Factor A | Colloidal Aggregation | Forms promiscuous aggregates that sequester proteins, causing False Positives in enzymatic assays. |
| Risk Factor B | Aniline Oxidation | The primary amine (-NH₂) is susceptible to oxidation, leading to colored impurities that interfere with Absorbance (OD) readouts. |
| Risk Factor C | Solubility Limit | Prone to "crashing out" upon dilution from DMSO into aqueous buffers, causing light scattering artifacts. |
Troubleshooting Guide & FAQs
Issue 1: "My IC50 curves are steep/Hill slopes are > 2.0, or I see non-specific inhibition."
Diagnosis: Colloidal Aggregation Artifacts. This molecule is a classic candidate for forming colloidal aggregates in aqueous buffers. These aggregates non-specifically adsorb enzymes, leading to apparent inhibition that disappears upon adding detergent.
Solution Protocol:
-
The Detergent Test: Repeat your assay adding 0.01% - 0.1% Triton X-100 or Tween-80 to the buffer.
-
Result: If inhibition is lost (IC50 increases significantly), the initial activity was an artifact of aggregation.
-
Result: If inhibition remains, the activity is likely specific.
-
-
Spin-Down Test: Centrifuge the assay mix at high speed (e.g., 10,000 x g for 10 min) before adding the enzyme. If the compound pellets, you have solubility issues.
Issue 2: "The compound solution turns yellow/brown over time."
Diagnosis: Oxidative Instability. The 3-amino-4-chlorophenyl moiety contains an electron-rich aniline group. While the chlorine atom provides some deactivation, the amine can still undergo oxidation to form azo-linkages or quinone-imine species, especially in light or high-pH buffers.
Solution Protocol:
-
Fresh Preparation: Always prepare stocks fresh from powder.
-
Antioxidants: Supplement buffers with 1 mM DTT or TCEP to maintain a reducing environment (unless your target protein requires disulfides).
-
Dark Storage: Store DMSO stocks in amber vials at -20°C.
Issue 3: "I see high background noise in my fluorescence polarization (FP) assay."
Diagnosis: Fluorescence Interference / Quenching. Planar, conjugated systems like benzamides can exhibit intrinsic fluorescence or quench fluorophores via pi-stacking interactions.
Solution Protocol:
-
Spectral Scan: Run an absorbance and emission scan of the compound alone in your assay buffer.
-
Red-Shift: If the compound fluoresces in the blue/green channel (common for anilines), switch to red-shifted probes (e.g., Alexa Fluor 647) to avoid overlap.
Optimized Experimental Workflows
Protocol A: "Artifact-Free" Solubilization & Serial Dilution
Objective: To prevent precipitation shock when moving from 100% DMSO to aqueous buffer.
The "Intermediate Step" Method: Do not pipette 100% DMSO stock directly into the final assay well (which causes local high-concentration precipitation).
-
Master Stock: Dissolve powder in 100% DMSO to 10 mM. Vortex vigorously.
-
Intermediate Dilution: Prepare a 10x or 20x working solution in a buffer containing 5-10% DMSO .
-
Why? This eases the polarity transition.
-
-
Final Addition: Add the Intermediate Solution to your assay plate.
-
Target: Final DMSO concentration should be < 1% (or as tolerated by your protein), but consistent across all wells.
-
Data Visualization: Solubility Workflow
Caption: Step-down dilution strategy to mitigate precipitation shock and light-scattering artifacts.
Protocol B: Validating Specificity (The Shoichet Protocol)
Objective: To distinguish true inhibition from colloidal sequestration.
| Step | Action | Mechanistic Rationale |
| 1 | Baseline IC50 | Determine potency in standard buffer. |
| 2 | Detergent Challenge | Repeat IC50 with 0.01% Triton X-100 . |
| 3 | Enzyme Concentration | Increase enzyme concentration by 10-fold . |
| 4 | Analysis | True Inhibitor: IC50 remains constant.Aggregator: IC50 shifts significantly (inhibitor becomes less potent as enzyme conc increases). |
Data Visualization: Aggregation Logic
Caption: Mechanism of false-positive inhibition via colloidal aggregation vs. specific monomeric binding.[2]
References & Authority
-
Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 477-486. Link
-
Foundational text on identifying colloidal aggregators in drug discovery.
-
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
-
Reference for aniline/benzamide structural alerts.
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link
-
Comprehensive review of fluorescence quenching and solubility artifacts.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Welcome to the technical support center for N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the pH stability profile of this molecule, grounding our advice in established chemical principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the anticipated stability of this compound based on its molecular structure.
Q1: What are the primary functional groups of concern for pH-dependent stability?
The two primary sites susceptible to pH-dependent degradation are the amide linkage and the aromatic amino group .
-
Amide Linkage: Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is catalyzed by both acid and base, leading to the formation of a carboxylic acid and an amine.[1][2]
-
Aromatic Amino (Aniline) Group: The primary amino group on the phenyl ring is a site for potential oxidation.[3] While not strictly a hydrolytic pathway, oxidative degradation can be influenced by pH, temperature, and the presence of oxidizing agents or metal ions.
Q2: What is the most likely degradation pathway across the pH spectrum?
The most probable degradation pathway is the hydrolysis of the amide bond .
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis will cleave the amide bond, yielding 3-chlorobenzoic acid and 3-amino-4-chloroaniline. This reaction typically requires heating and is often slower than base-catalyzed hydrolysis.[1][2]
-
Neutral Conditions (pH ≈ 7): Amide hydrolysis is generally slowest at near-neutral pH. Significant degradation is not expected under ambient conditions unless promoted by other factors like light or enzymes.
-
Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis will also yield the carboxylate salt (3-chlorobenzoate) and 3-amino-4-chloroaniline. This process is typically faster than acid-catalyzed hydrolysis, especially at elevated temperatures.[2]
Q3: What is the recommended pH range for an initial stability study?
A comprehensive initial study should cover a broad pH range to identify potential liabilities. Based on regulatory guidance for forced degradation studies, the following conditions are recommended.[4][5][6]
-
Strongly Acidic: pH 1-2 (e.g., 0.1 M to 1 M HCl)
-
Moderately Acidic: pH 4-5 (e.g., acetate buffer)
-
Neutral: pH 7 (e.g., phosphate buffer)
-
Moderately Alkaline: pH 9-10 (e.g., borate or carbonate buffer)
-
Strongly Alkaline: pH 12-13 (e.g., 0.1 M to 1 M NaOH)
These studies are typically conducted at elevated temperatures (e.g., 40-60 °C) to accelerate degradation and generate detectable levels of degradants within a practical timeframe (e.g., hours to days).[4][7]
Q4: How important is it to control for oxygen and light during the study?
It is critical. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric materials or other complex degradants.[3] Photostability is also a key parameter.[8]
-
Recommendation: To isolate pH-dependent hydrolysis, conduct initial experiments in amber vials with the headspace purged with an inert gas like nitrogen or argon. A parallel study under ambient air and controlled light exposure (as per ICH Q1B guidelines) should be performed to assess oxidative and photolytic degradation pathways.[6][8]
Troubleshooting and Experimental Guides
This section provides practical solutions to common challenges encountered during the pH stability assessment of this compound.
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: The compound precipitates out of solution upon addition to the aqueous buffer, making it impossible to accurately assess its stability.
-
Causality: this compound is a largely non-polar molecule with limited aqueous solubility.
-
Solution:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock (e.g., 1-10 mg/mL).
-
Minimize Organic Content: When adding the stock to your buffer, ensure the final concentration of the organic co-solvent is as low as possible, ideally ≤5% v/v. High concentrations of organic solvent can alter the apparent pH and the kinetics of hydrolysis.
-
Verify Solubility: Before initiating the stability study, visually inspect the final solution at the highest test concentration for any signs of precipitation or cloudiness. If necessary, determine the solubility limit in the chosen buffer/co-solvent system.
-
Issue 2: Multiple, Unidentified Peaks in the Chromatogram
-
Problem: After incubation, the HPLC analysis shows the parent peak decreasing, but several small, unexpected peaks appear in addition to the expected hydrolysis products.
-
Causality: This often points to secondary degradation or oxidative side reactions. The aniline moiety is prone to oxidation, which can form nitroso, nitro, or polymeric species.[3] Over-stressing the sample (i.e., causing >20% degradation) can also lead to secondary degradation of the initial products.[4][8]
-
Solution:
-
Control the Atmosphere: Repeat the experiment under an inert atmosphere (nitrogen or argon) to see if the extraneous peaks are eliminated or reduced. If they are, oxidation is a likely cause.
-
Reduce Stress Conditions: Lower the temperature or shorten the incubation time to target a more appropriate level of degradation (5-20% is recommended by ICH guidelines).[4] This minimizes the formation of secondary degradants.
-
Utilize Mass Spectrometry: Use HPLC coupled with a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks. This is the most powerful tool for identifying unexpected degradation products.[9][10]
-
Issue 3: Poor Mass Balance
-
Problem: The area of the parent peak decreases significantly over time, but there is no corresponding increase in the areas of the degradant peaks. The total peak area is not conserved.
-
Causality: This can be due to several factors:
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the sample vial (glass or plastic).
-
Formation of Non-UV-Active Products: The degradation pathway may produce species that do not absorb UV light at the detection wavelength.
-
Formation of Insoluble Products: Degradants may be precipitating out of solution.
-
Formation of Highly Polar/Non-Polar Products: Degradants may be strongly retained on the HPLC column or may elute in the void volume, outside the analysis window.
-
-
Solution:
-
Vial Selection: Test different vial types (e.g., silanized glass vials) to mitigate adsorption.
-
Use a Photodiode Array (PDA) Detector: An HPLC with a PDA detector allows you to examine the entire UV spectrum. Check for new peaks at different wavelengths.
-
Adjust HPLC Method: Modify the gradient to include a very high organic phase percentage at the end of the run to elute any non-polar compounds. Conversely, use a more polar column (e.g., AQ-C18) or mobile phase to retain and resolve highly polar degradants.
-
Visual Inspection: Centrifuge the sample before analysis and check for a pellet, which would indicate the formation of an insoluble product.
-
Experimental Protocols
Protocol 1: Workflow for pH Stability Assessment
This protocol outlines a standard workflow for conducting a forced degradation study to determine the pH stability profile. The goal is to generate 5-20% degradation to ensure the analytical method is challenged without forming irrelevant secondary products.[4][8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1, 50 mM Acetate for pH 4.5, 50 mM Phosphate for pH 7.0, 50 mM Borate for pH 9.2, and 0.1 M NaOH for pH 13).
-
Incubation Sample Preparation:
-
Label a set of amber HPLC vials for each pH condition and time point.
-
Add 950 µL of the desired buffer to each vial.
-
Spike each vial with 50 µL of the 1.0 mg/mL stock solution to achieve a final concentration of 50 µg/mL (the final acetonitrile concentration will be 5%).
-
Cap the vials immediately. For anaerobic studies, purge the vial headspace with nitrogen before capping.
-
-
Incubation: Place the vials in a thermostatically controlled oven or water bath set to a specified temperature (e.g., 60 °C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The "0 hour" sample should be analyzed immediately after preparation.
-
Quenching: Upon removal from incubation, immediately stop the reaction. For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For basic samples, neutralize with acid (e.g., 0.1 M HCl). Store samples at 2-8 °C until analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the active substance while simultaneously separating it from all its degradation products.[10][11][12]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 18.0 80 18.1 20 | 22.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV spectral analysis).
-
Injection Volume: 10 µL.
Data Presentation & Visualization
Table 1: Predicted Stability Profile Summary
This table summarizes the expected stability behavior of this compound under forced degradation conditions.
| Stress Condition | pH Range | Primary Degradation Pathway | Expected Rate of Degradation | Primary Degradants |
| Acidic | 1 - 4 | Acid-Catalyzed Hydrolysis | Moderate to Slow | 3-chlorobenzoic acid, 3-amino-4-chloroaniline |
| Neutral | 6 - 8 | Hydrolysis / Oxidation | Very Slow | Minimal degradation expected |
| Alkaline | 9 - 13 | Base-Catalyzed Hydrolysis | Moderate to Fast | 3-chlorobenzoate, 3-amino-4-chloroaniline |
| Oxidative | N/A | Oxidation of Aniline | Variable | Colored products, polymers |
| Photolytic | N/A | Photodegradation | Variable | Dependent on wavelength and intensity |
Diagrams
Caption: Predicted hydrolytic degradation pathway of the parent compound.
Caption: General experimental workflow for a pH stability study.
References
-
Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. PubMed.[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Touchpoint.[Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Contract Pharma.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.[Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.[Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]
-
Stability tests according to ICH Q1A (R2). Memmert.com.[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]
-
Degradation of aniline in aqueous solution by dielectric barrier discharge plasma: Mechanism and degradation pathways. ResearchGate.[Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[Link]
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. National Center for Biotechnology Information (NCBI).[Link]
-
Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water.[Link]
-
What is a Stability-indicating assay method? Royed Training.[Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate.[Link]
-
Q1A(R2) Guideline. International Council for Harmonisation (ICH).[Link]
-
Degradation of aniline blue dye in aqueous solution using ozonation as advanced oxidation process: Optimization and mechanism. DOI.[Link]
-
How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.[Link]
-
Degradation of aniline in aqueous solution by dielectric barrier discharge plasma. PubMed.[Link]
-
Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. National Center for Biotechnology Information (NCBI).[Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. National Center for Biotechnology Information (NCBI).[Link]
-
N-(4-amino-3-chlorophenyl)-3-chlorobenzamide. PubChem.[Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate.[Link]
-
Benzamide, 3-amino-4-chloro-. PubChem.[Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]
-
the hydrolysis of amides. Chemguide.[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royed.in [royed.in]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comprehensive Guide to HPLC Method Validation for the Quantification of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the delivery of safe and effective drugs. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document is tailored for researchers, analytical scientists, and quality assurance professionals, offering a narrative that intertwines regulatory expectations with practical, field-tested insights.
The validation process detailed herein is aligned with the globally harmonized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4]
The Analytical Challenge: this compound
This compound presents a typical analytical challenge for HPLC method development due to its chemical structure, which includes reactive amino groups and halogen substituents. These features can influence chromatographic behavior, necessitating a robust and well-validated method to ensure accurate and precise quantification.
I. The Foundation: Method Development and System Suitability
Before embarking on method validation, a suitable HPLC method must be developed. Based on the analysis of structurally similar compounds, a reverse-phase HPLC method is proposed.[8][9]
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier offering good peak shape and elution strength. |
| Gradient | 30% B to 90% B over 20 minutes | Allows for the elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, likely providing good sensitivity. |
| Injection Volume | 10 µL | A standard volume to ensure reproducibility. |
System Suitability: The Daily Checkpoint
System suitability testing is an integral part of method validation and routine analysis. It ensures that the chromatographic system is performing adequately on the day of analysis.[10]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency, ensuring sharp and well-defined peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection system. |
II. The Core of Validation: A Parameter-by-Parameter Guide
The following sections detail the experimental approach for validating the key performance characteristics of the HPLC method, in accordance with ICH guidelines.[10]
Specificity: Distinguishing the Analyte
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Placebo Analysis: Analyze a placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) to ensure no interference at the retention time of the analyte.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and in the formulated product.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or placebo components (resolution > 2).
-
The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.
Linearity: A Proportional Response
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo mixture and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.2 | 100.2% |
| 120% | 120.0 | 119.8 | 99.8% |
| Mean Recovery | 99.8% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision: Consistency of Results
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 5: Example Precision Data
| Precision Level | Parameter | Acceptance Criteria | Results |
| Repeatability | RSD of 6 replicate injections | ≤ 2.0% | 0.8% |
| Intermediate Precision | RSD of results from two different days/analysts | ≤ 2.0% | 1.2% |
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) should not be more than 2.0%.
Range: The Boundaries of Reliability
The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol: The range is confirmed by demonstrating that the method provides acceptable accuracy, precision, and linearity when applied to samples containing the analyte at the extremes of the specified range.[4] For an assay method, the typical range is 80% to 120% of the test concentration.
Acceptance Criteria:
-
The data from the linearity, accuracy, and precision studies should demonstrate that the method is acceptable over the defined range.
Robustness: Resilience to Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
Analyze the system suitability samples under each varied condition.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria for all tested variations.
-
The changes in retention time and peak area should be minimal.
III. Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the HPLC method validation for this compound.
Caption: Workflow for HPLC Method Validation.
IV. Conclusion: A Commitment to Quality
The validation of an HPLC method for this compound is a systematic and documented process that provides a high degree of assurance that the method is suitable for its intended purpose. By adhering to the principles outlined in this guide, which are firmly rooted in international regulatory standards, analytical laboratories can ensure the generation of reliable and reproducible data. This, in turn, is fundamental to the quality, safety, and efficacy of the final pharmaceutical product.[11] The lifecycle approach to analytical procedures, as emphasized in the newer ICH guidelines, means that this validation is not a one-time event but part of a continuous process of verification and improvement.[1]
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A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Introduction: Beyond the Spectrum, A Story of Molecular Structure
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide, a molecule featuring two distinct substituted aromatic rings linked by an amide bridge, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, rich with varied electronic environments, requires a robust analytical strategy to ensure identity, purity, and consistency.
This guide moves beyond a simple recitation of spectral data. As field-proven scientists, we understand that true analytical expertise lies not just in acquiring a spectrum, but in comprehending the underlying principles that govern it. We will dissect the ¹H NMR spectrum of this molecule, explaining the causality behind the expected chemical shifts and coupling patterns. This document serves as a practical comparison guide, illustrating why ¹H NMR remains the gold standard for structural elucidation and how its data integrates with other analytical techniques for a comprehensive characterization.
The Foundational Tool: Why ¹H NMR Dominates Structural Elucidation
While techniques like Mass Spectrometry provide crucial molecular weight information and Infrared Spectroscopy identifies functional groups, ¹H NMR spectroscopy offers an unparalleled, high-resolution map of the entire molecule. It provides four key pieces of information:
-
Chemical Shift (δ): Pinpoints the electronic environment of each proton.[1]
-
Integration: Reveals the relative number of protons responsible for a signal.[1]
-
Multiplicity (Splitting): Details the number of neighboring protons, building a connectivity map.
-
Coupling Constants (J): Provides precise information on the geometric relationship between coupled protons.[2]
It is the synthesis of these four pillars that allows for the confident and complete assignment of a molecule's proton framework.
Deconstructing the Molecule: A Predictive ¹H NMR Analysis
To interpret the spectrum, we must first understand the molecule's electronic landscape. This compound is composed of two key regions: the 3-chlorobenzamide moiety (Ring A) and the N-(3-amino-4-chlorophenyl) moiety (Ring B).
Caption: Structure of this compound with proton labels.
Labile Protons: The Amide (N-H) and Amino (N-H₂) Signals
-
Amide N-H: The amide proton signal is highly characteristic. Due to the partial double bond character of the C-N bond, its chemical environment is distinct.[3] It typically appears as a sharp singlet far downfield, often between δ 9.5 and 10.5 ppm, especially in a hydrogen-bond accepting solvent like DMSO-d₆.[4][5] In less polar solvents like CDCl₃, this peak can be broader and its position more variable.[6]
-
Amino N-H₂: The primary amine protons usually appear as a broad singlet.[1][7] The electron-donating nature of the amine and its position on the ring suggest a chemical shift in the range of δ 5.0-5.5 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. A key confirmatory experiment is D₂O exchange: upon adding a drop of D₂O to the NMR tube, this signal will disappear as the protons are replaced by deuterium.[7]
Aromatic Region: Ring A (3-chlorobenzamide Moiety)
Ring A contains four protons (Hₐ, Hᵦ, H꜀, Hₔ). Both the amide group and the chlorine atom are electron-withdrawing, which deshields all protons on this ring, shifting them downfield relative to benzene (δ 7.33 ppm).[8][9]
-
Hₐ: This proton is ortho to the carbonyl group, making it the most deshielded proton on this ring, likely appearing as a triplet or a narrow multiplet around δ 8.0-8.2 ppm.
-
H꜀ and Hₔ: These protons are ortho and para to the chlorine atom, respectively, and will be significantly deshielded. We expect them to appear in the δ 7.8-8.0 ppm range. H꜀ will be a doublet of doublets due to ortho coupling with Hᵦ and meta coupling with Hₐ. Hₔ will likely be a doublet of doublets or a triplet.
-
Hᵦ: This proton is meta to both electron-withdrawing groups and will be the most upfield of the four, likely appearing as a triplet around δ 7.6 ppm.
The coupling constants will be key to assignment: typical ortho coupling (³J) is 7-10 Hz, while meta coupling (⁴J) is smaller at 2-3 Hz.[2][10]
Aromatic Region: Ring B (N-(3-amino-4-chlorophenyl) Moiety)
Ring B has three protons (Hₑ, Hբ, H₉) and a more complex substitution pattern. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho (H₉) and para (Hբ) positions.[11] Conversely, the chlorine atom and the amide linkage are electron-withdrawing.
-
Hբ: This proton is para to the -NH₂ group and meta to the -Cl group. The strong donating effect of the amine will make this the most upfield proton on this ring, likely appearing as a doublet around δ 6.8-7.0 ppm, with a typical ortho coupling constant of ~8-9 Hz.
-
Hₑ: This proton is ortho to the amide linkage and meta to the amine. The deshielding effect of the proximate amide will push this signal downfield, likely appearing as a doublet with a small meta coupling constant (⁴J ≈ 2-3 Hz) around δ 7.5-7.7 ppm.[10]
-
H₉: Positioned between the electron-donating -NH₂ and electron-withdrawing -Cl groups, this proton will experience competing effects. It will likely appear as a doublet of doublets in the δ 7.2-7.4 ppm range.
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted δ (ppm) (DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| N-H (Amide) | 10.0 - 10.5 | s (singlet) | - | 1H |
| Hₐ (Ring A) | 8.0 - 8.2 | t or m | - | 1H |
| H꜀, Hₔ (Ring A) | 7.8 - 8.0 | m (multiplet) | - | 2H |
| Hᵦ (Ring A) | 7.5 - 7.7 | t (triplet) | ³J ≈ 7-8 | 1H |
| Hₑ (Ring B) | 7.5 - 7.7 | d (doublet) | ⁴J ≈ 2-3 | 1H |
| H₉ (Ring B) | 7.2 - 7.4 | dd (doublet of doublets) | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| Hբ (Ring B) | 6.8 - 7.0 | d (doublet) | ³J ≈ 8-9 | 1H |
| N-H₂ (Amino) | 5.0 - 5.5 | s (broad) | - | 2H |
Experimental Protocol and Data Interpretation Workflow
Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is a self-validating system designed for compounds of this class.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the amide and minimizes the exchange rate of the N-H protons, leading to sharper signals.[1][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals.
-
Logical Workflow for Spectral Analysis
Caption: A logical workflow for the structural elucidation of benzamides using NMR data.[12]
Comparative Analysis: ¹H NMR vs. Other Techniques
No single technique tells the whole story. The true power of analysis comes from the synergistic use of multiple methods.
| Technique | Information Provided for this compound | Strengths | Limitations |
| ¹H NMR | Detailed proton framework, connectivity, stereochemistry, relative quantitation of protons. | Unambiguous structural elucidation of the proton environment. | Does not directly observe non-protonated carbons (e.g., C=O). Can be complex for overlapping signals. |
| ¹³C NMR | Number and type of unique carbon environments (aliphatic, aromatic, carbonyl). | Directly confirms the carbon skeleton, including quaternary carbons.[12] | Low natural abundance of ¹³C requires longer acquisition times; does not typically show C-C coupling.[12] |
| Mass Spec (MS) | Precise molecular weight and fragmentation patterns. | Confirms molecular formula (High-Res MS). Provides clues to substructures through fragmentation. | Does not distinguish between isomers. Provides no information on atom connectivity. |
| Infrared (IR) | Presence of key functional groups (N-H, C=O, C-Cl, aromatic C-H). | Fast and simple method to confirm the presence of expected functional groups. | Provides very limited information on the overall molecular structure and connectivity. |
Conclusion: An Indispensable Tool for the Modern Scientist
The ¹H NMR spectral analysis of this compound is a testament to the depth of information this technique provides. Through a systematic evaluation of chemical shifts, integration, and coupling constants, a complete and confident structural assignment is achievable. By understanding the electronic effects of the substituents and employing a robust experimental workflow, researchers can move from a complex series of signals to a definitive molecular structure. When compared and combined with other analytical methods like ¹³C NMR and Mass Spectrometry, it forms the cornerstone of a comprehensive characterization strategy, ensuring the scientific integrity required in advanced research and development.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
For correspondence:
Introduction
N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide is a member of the benzanilide class of compounds, which are of significant interest in medicinal chemistry and materials science. The precise arrangement of chloro, amino, and amide functionalities on the dual phenyl ring system offers a unique scaffold for developing novel therapeutic agents and functional materials. For instance, substituted benzanilides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and as potassium channel activators.[1][2]
This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the experimental choices. We will explore a reliable synthetic route, present expected analytical data for validation, and discuss alternative methodologies.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the amide bond. This primary disconnection points to two key precursors: 3-chlorobenzoic acid (or its activated form) and 3-amino-4-chloroaniline.
Caption: Retrosynthetic analysis of this compound.
While direct amide coupling of 3-amino-4-chloroaniline is feasible, a more strategic and often higher-yielding approach involves introducing the amino group in a protected form or as a precursor. In this guide, we will utilize a nitro group as a masked amine. This strategy prevents the nucleophilic amino group from interfering with the initial acylation step. The synthesis, therefore, proceeds in two key stages:
-
Amide Bond Formation: Reaction of 3-chlorobenzoyl chloride with 4-chloro-3-nitroaniline.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the target primary amine.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of N-(4-chloro-3-nitrophenyl)-3-chlorobenzamide (Intermediate)
This step involves the formation of the amide bond via a Schotten-Baumann type reaction.
Materials:
-
4-chloro-3-nitroaniline
-
3-chlorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous DCM.
-
To this solution, add a suitable base such as triethylamine (1.2 eq).[3]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 3-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-chloro-3-nitrophenyl)-3-chlorobenzamide.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Synthesis of this compound (Final Product)
The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method.[4]
Materials:
-
N-(4-chloro-3-nitrophenyl)-3-chlorobenzamide
-
Ethanol or Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) supply
Procedure:
-
Dissolve the N-(4-chloro-3-nitrophenyl)-3-chlorobenzamide intermediate (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 50 psi) and stir the mixture vigorously at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization to obtain the final compound.
Caption: Synthetic workflow for this compound.
Comparative Analysis of Synthetic Methodologies
| Method | Description | Advantages | Disadvantages |
| Nitro Reduction (Featured) | Two-step synthesis involving amide coupling followed by nitro group reduction. | High-yielding, avoids side reactions with the amine group, reliable and scalable.[4][5] | Requires an additional reduction step. |
| Direct Amide Coupling | One-step synthesis using a coupling agent (e.g., EDC, HOBt) to directly link 3-chlorobenzoic acid and 3-amino-4-chloroaniline.[6] | Potentially shorter synthetic route. | Can be lower yielding with electron-deficient anilines; may require optimization of coupling agents and conditions.[7] |
| Umpolung Amide Synthesis (UmAS) | A newer approach involving the reaction of α-halonitroalkanes with N-aryl hydroxylamines.[8] | Can proceed under mild conditions and may avoid epimerization in chiral substrates. | Less established for this specific class of compounds and may require specialized starting materials. |
| From Benzonitriles | A method involving the conversion of benzonitriles to amidines, followed by rearrangement to N-arylamides.[9] | Offers an alternative disconnection strategy. | May involve multiple steps and harsh reaction conditions. |
Expected Experimental Data and Characterization
Accurate characterization is crucial for verifying the successful synthesis of the target compound. Below are the expected analytical data based on the structure and data from similar compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton as a singlet, with their chemical shifts being solvent-dependent.[10] |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm. The carbonyl carbon (C=O) of the amide will appear downfield, typically around δ 165 ppm.[11] |
| IR Spectroscopy | Characteristic peaks are expected for N-H stretching of the primary amine (two bands, ~3400-3500 cm⁻¹) and the amide N-H (~3300 cm⁻¹). A strong C=O stretching band for the amide should be visible around 1650-1680 cm⁻¹.[12] Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[13] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for benzanilides include cleavage of the amide bond.[14] |
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The successful synthesis of the intermediate, N-(4-chloro-3-nitrophenyl)-3-chlorobenzamide, can be confirmed by its distinct analytical data (e.g., melting point, NMR, IR) before proceeding to the final reduction step. The disappearance of the nitro group in the final product can be easily monitored by IR spectroscopy (loss of characteristic NO₂ stretching bands) and confirmed by the appearance of the NH₂ signals in the ¹H NMR spectrum.
Conclusion
This guide provides a robust and reliable framework for the synthesis and characterization of this compound. By employing a strategic two-step synthesis involving amide bond formation followed by nitro group reduction, researchers can achieve high yields of the target compound. The detailed protocols and expected analytical data serve as a valuable resource for reproducing and validating these experimental results. The comparison with alternative methodologies offers insights into other potential synthetic avenues, empowering researchers to select the most appropriate method for their specific needs.
References
-
Jampilek, J., et al. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(8), 13791-13819. Available at: [Link]
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Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181-190. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
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Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
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Di Mola, A., et al. (2004). Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V. Il Farmaco, 59(6), 485-493. Available at: [Link]
-
Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed. Available at: [Link]
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Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. Available at: [Link]
-
Miller, S. J., et al. (2019). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 141(42), 16590-16595. Available at: [Link]
-
Suezawa, H., et al. (1987). Substituent Effects on the 1 H, 13 C, and 15 N NMR Spectra of Substituted Benzanilides. Bulletin of the Chemical Society of Japan, 60(10), 3973-3975. Available at: [Link]
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Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. (n.d.). ResearchGate. Available at: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). MDPI. Available at: [Link]
-
Sun, Y. H., et al. (2016). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(3), 2219-2225. Available at: [Link]
-
Versatile method for the synthesis of aminobenziodoxolones and its application to one-pot coupling of arylboronic acids with simple amines. (2018). Nature Communications, 9(1), 513. Available at: [Link]
- Method for preparing N-aryl amide without solvent and catalyst. (2017). Google Patents.
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI. Available at: [Link]
-
Perjessy, A., et al. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Table 1 : Physical and Analytical Data on Benzanilide and Some of their Substituted Derivatives. (n.d.). Semantic Scholar. Available at: [Link]
-
Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. (2022). Reaction Chemistry & Engineering. Available at: [Link]
-
Benzanilide. (2019, March 8). mzCloud. Available at: [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2007). Tetrahedron Letters, 48(44), 7859-7862. Available at: [Link]
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Benzamide. (n.d.). NIST WebBook. Available at: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Solcániová, E., Hrnciar, P., & Sraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. Available at: [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). RSC Advances, 13(22), 14946-14950. Available at: [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. Available at: [Link]
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Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2001). Magnetic Resonance in Chemistry, 39(8), 449-454. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry, 10(45), 9034-9037. Available at: [Link]
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INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]
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Retrosynthesis Strategy in Organic Chemistry. (2023). Pharmaceutical Reports. Available at: [Link]
-
Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides, 2,6-X2C6H3NHCOCH3 – IXi and 2,4,6-X3C6H2NHCOCH3 – IXi (X = Cl or CH3 and I = 0, 1, 2 or 3). (2025). ResearchGate. Available at: [Link]
-
p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. Available at: [Link]
Sources
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 14. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide
Hazard Risk Assessment (The "Why")
As researchers, we often rely on generic Safety Data Sheets (SDS). However, for specific intermediates like N-(3-Amino-4-chlorophenyl)-3-chlorobenzamide , a standard SDS often understates the risk by categorizing it merely as an "Irritant."[1]
Senior Scientist Analysis: By applying Structure-Activity Relationship (SAR) logic, this molecule presents two distinct physiological threats that dictate our PPE strategy:
-
The Aniline Moiety (3-Amino-4-chlorophenyl group):
-
Hidden Danger: Primary aromatic amines are notorious for rapid skin absorption . Once absorbed, they can induce Methemoglobinemia (oxidizing hemoglobin to methemoglobin), reducing blood oxygen transport.[2]
-
Sensitization: High potential for allergic skin reaction (Skin Sens. 1).
-
-
The Halogenated Benzamide Core:
-
Surface Activity: Acts as a persistent contact irritant to mucous membranes (Eyes/Lungs).
-
Persistence: The bis-aryl structure increases lipophilicity, making it harder to wash off skin compared to smaller polar molecules.
-
Operational Classification: Handle as OEB 3 (Occupational Exposure Band) . Treat as Potent/Toxic until specific toxicological data proves otherwise.
Personal Protective Equipment (PPE) Selection Matrix
This matrix is designed to prevent not just "contact," but "permeation" (molecular diffusion through the glove material).
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solubilization/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[3] Outer: Nitrile (Extended Cuff, >5 mil) | Laminate/Composite: Silver Shield® or 4H® liners under outer Nitrile gloves. | Causality: Halogenated anilines can permeate standard nitrile in <15 mins. Double layers create a "sacrificial" outer barrier. Laminates provide >4hr breakthrough time [1]. |
| Respiratory | Fume Hood (Primary) Face velocity: 100 fpm. | P100 / N95 Respirator (If working outside hood or cleaning powder spills). | Logic: Dust particles from this solid are likely electrostatic. Inhalation is the fastest route to systemic toxicity. |
| Eye/Face | Chemical Safety Goggles (Indirect vented). | Face Shield + Goggles | Safety glasses are insufficient for powders that can drift around side shields. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Coverall (Disposable) + Disposable Sleeve Covers. | Cotton absorbs liquids, keeping them against the skin. Tyvek repels dust and splashes. |
Gowning & De-Gowning Workflow
Cross-contamination during "doffing" (taking gear off) is the most common cause of exposure. Follow this strict sequence.
Caption: Sequential donning protocol to ensure overlapping barriers (e.g., outer glove goes OVER the lab coat cuff).
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
The critical risk here is electrostatic dust generation.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Halogenated aromatics are prone to static charge, causing powder to "jump" onto gloves/sleeves.
-
The "Wet" Wipe Method: Place a solvent-dampened Kimwipe (using Isopropanol) around the balance pan. Any stray particles will adhere to the wet wipe rather than becoming airborne.
-
Transfer: Dissolve the solid immediately in the transport vessel if possible. Do not transport open powders across the lab.
B. Solubilization (Liquid State)
The critical risk is permeation. Solvents (DMSO, DCM) act as vehicles, carrying the toxicant through your skin.[1]
-
Glove Check: If you splash the solution on your outer glove, change it immediately . Do not wait. The solvent will degrade the nitrile, and the aniline derivative will follow.
-
Syringe Safety: Use Luer-Lock syringes only. Slip-tip syringes can detach under pressure, aerosolizing the solution.[1]
Decontamination & Disposal Plan
Proper disposal is a legal and safety requirement. This compound contains halogens (Chlorine) and nitrogen, dictating specific waste streams.
Caption: Decision tree for compliant waste segregation. Note: Due to the Chlorine atoms on the molecule, even aqueous washes should often go to Halogenated Waste streams to prevent corrosion in incinerators.
Decontamination Steps:
-
Surface Cleaning: Do not dry sweep. Use a wet paper towel with a mild surfactant (soap/water) followed by an alcohol wipe.
-
Verification: If available, use a UV lamp (365 nm). Many conjugated aromatic systems fluoresce; this can help identify invisible dust residues on the balance or hood sash.
Emergency Response
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes. Do not use alcohol (this increases skin absorption).
-
Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 4 hours, indicating methemoglobinemia [2].
-
-
Eye Contact:
-
Flush for 15 minutes holding eyelids open. Consult an ophthalmologist immediately.
-
References
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for Chloroanilines and Amides). Source:[1]
-
PubChem Compound Summary: 3-Amino-4-chlorobenzamide. (Structural Analog Hazard Data). Source:[1]
-
NIOSH Pocket Guide to Chemical Hazards. (Guidance on Aniline/Chloroaniline handling). Source:[1]
-
ECHA (European Chemicals Agency) Registration Dossier. (Classification of Chlorinated Benzamides). Source:[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
